(苄氧基羰基)氨基乙基硼酸

描述

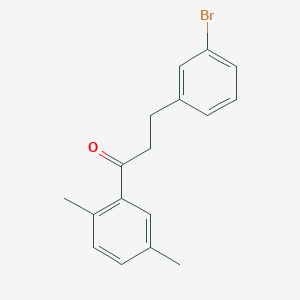

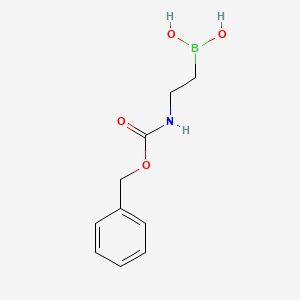

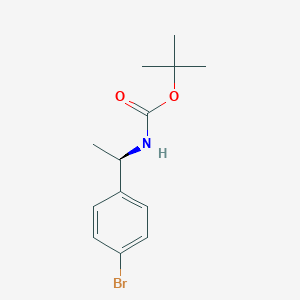

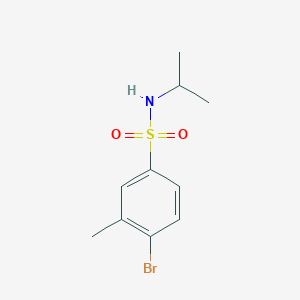

The compound (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4 . It has a molecular weight of 223.04 .

Molecular Structure Analysis

The molecular structure of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid consists of a boronic acid group attached to an ethyl chain, which is further connected to a carbamate group (benzyloxycarbonyl) and an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid are not extensively detailed in the available literature. It is known to be a solid at room temperature . The compound should be stored in an inert atmosphere and in a freezer under -20°C .

科学研究应用

肽模拟物的合成

(苄氧基羰基)氨基乙基硼酸: 用于合成肽模拟物。这些是旨在模拟肽的小型蛋白质样链,其目标是优化原始肽的生物学特性。 该化合物提供一个硼酸部分,可以与蛋白酶形成可逆的共价复合物,可能导致开发新的蛋白酶抑制剂 .

含硼药物的开发

该化合物中的硼酸基团在药物开发中意义重大。 硼原子可以提高药物对其靶标的结合亲和力,该化合物可以作为创建具有独特作用方式的含硼药物的前体,特别是在癌症治疗中 .

靶向药物递送系统

该化合物与某些生物分子结合的能力可用于靶向药物递送。 通过修饰该化合物以结合在患病组织中过表达的特定受体或酶,它可以用来将治疗剂直接引导至疾病部位,从而最大限度地减少副作用 .

蛋白酶体抑制剂

(苄氧基羰基)氨基乙基硼酸: 可用于创建蛋白酶体抑制剂。蛋白酶体是降解不需要或受损蛋白质的蛋白质复合物。 抑制蛋白酶体会导致细胞周期停滞和凋亡,这在癌症治疗策略中特别有用 .

诊断剂

硼酸部分可以与糖和其他生物分子相互作用,这可以用于设计诊断剂。 例如,它可以用来开发检测糖尿病患者血糖水平或其他疾病生物标志物的传感器 .

酶机制研究

研究人员可以使用该化合物来研究酶机制,尤其是涉及丝氨酸或苏氨酸残基的机制。 硼酸可以与这些残基形成可逆的共价键,从而深入了解酶催化和底物特异性 .

硼中子俘获疗法 (BNCT)

该化合物可能被探索为 BNCT 的潜在药物,BNCT 是一种用于治疗癌症的放射疗法。硼同位素 10B 捕获中子并发生对细胞致命的核反应。 通过将硼掺入靶向癌细胞的化合物中,它可以将高剂量辐射直接传递到肿瘤 .

化学生物学探针

(苄氧基羰基)氨基乙基硼酸: 可以功能化以创建用于化学生物学研究的探针。 这些探针可用于标记或修饰生物分子,使研究人员能够跟踪它们在活细胞或体外实验中的行为 .

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .

Biochemical Pathways

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.

Result of Action

The result of the action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .

实验室实验的优点和局限性

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively easy to synthesize. Furthermore, it is relatively stable and can be stored for long periods of time. However, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is not suitable for reactions that require high temperatures, and it is not very soluble in organic solvents.

未来方向

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has a wide range of applications in organic and medicinal chemistry, and there are many potential future directions for research. For example, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used in the synthesis of new compounds, such as peptides and small molecules. It could also be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. Additionally, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used to develop new methods for drug delivery and drug targeting. Finally, (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid could be used to develop new catalysts for organic reactions.

安全和危害

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is classified as harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and hands and face should be washed thoroughly after handling .

属性

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMDIKNZIMHPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675336 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4540-87-8 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)

![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)

![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)